molecular formula C17H19N7O3 B2714098 2-(1-methyl-2,4-dioxo-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetohydrazide CAS No. 164410-93-9

2-(1-methyl-2,4-dioxo-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetohydrazide

Cat. No.: B2714098
CAS No.: 164410-93-9
M. Wt: 369.385
InChI Key: MLEORXRSRPUGEG-UHFFFAOYSA-N
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Description

2-(1-methyl-2,4-dioxo-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetohydrazide is a complex organic compound belonging to the purine and pyrimidine families, which are essential components of nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-2,4-dioxo-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetohydrazide typically involves multiple steps, starting with the formation of the purine core. One common approach is the condensation of appropriate precursors, such as phenylhydrazine and a suitable diketone, under acidic conditions. The reaction mixture is then heated to facilitate the cyclization and formation of the purine ring.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pH, is crucial for achieving optimal results.

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-2,4-dioxo-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetohydrazide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: : Substitution reactions can introduce different substituents at various positions on the purine ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted purine derivatives, each with unique chemical and biological properties.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology

In biological research, 2-(1-methyl-2,4-dioxo-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetohydrazide is studied for its potential antiviral and anticancer properties. It has shown promise in inhibiting the replication of certain viruses and the proliferation of cancer cells.

Medicine

In medicine, this compound is being investigated for its therapeutic potential in treating various diseases, including viral infections and cancer. Its ability to interfere with cellular processes makes it a candidate for drug development.

Industry

In industry, this compound is used in the production of dyes, pigments, and other chemical products. Its unique structure and reactivity make it valuable for creating new materials with specific properties.

Mechanism of Action

The mechanism by which 2-(1-methyl-2,4-dioxo-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetohydrazide exerts its effects involves its interaction with molecular targets and pathways within cells. It may inhibit specific enzymes or bind to receptors, leading to the disruption of cellular processes. The exact mechanism can vary depending on the biological context and the specific derivatives involved.

Comparison with Similar Compounds

Similar Compounds

  • 2H-Isoindole-2-acetic acid: : A structurally related compound with potential biological activity.

  • Pyrimidine-derived indole ribonucleosides: : Compounds with antiproliferative and antiviral properties.

Uniqueness

2-(1-methyl-2,4-dioxo-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetohydrazide stands out due to its unique combination of functional groups and its ability to undergo diverse chemical reactions. This versatility makes it a valuable tool in scientific research and industrial applications.

Properties

CAS No.

164410-93-9

Molecular Formula

C17H19N7O3

Molecular Weight

369.385

IUPAC Name

2-(1-methyl-2,4-dioxo-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetohydrazide

InChI

InChI=1S/C17H19N7O3/c1-21-14-13(15(26)24(17(21)27)10-12(25)20-18)23-9-5-8-22(16(23)19-14)11-6-3-2-4-7-11/h2-4,6-7H,5,8-10,18H2,1H3,(H,20,25)

InChI Key

MLEORXRSRPUGEG-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)CC(=O)NN)N3CCCN(C3=N2)C4=CC=CC=C4

solubility

not available

Origin of Product

United States

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